molecular formula C8H7FN2 B8379627 4-Ethyl-3-fluoro-2-pyridinecarbonitrile

4-Ethyl-3-fluoro-2-pyridinecarbonitrile

Cat. No. B8379627
M. Wt: 150.15 g/mol
InChI Key: HBSOAVSNVFXXRW-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

The title compound was prepared from 4-ethyl-3-fluoropyridine-N-oxide according to the procedure for preparing 4-chloro-2-pyridinecarbonitrile described in Example 33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N+:6]([O-])=[CH:5][C:4]=1[F:10])[CH3:2].ClC1C=C[N:15]=[C:14](C#N)C=1>>[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:14]#[N:15])[C:4]=1[F:10])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=[N+](C=C1)[O-])F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=NC=C1)C#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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